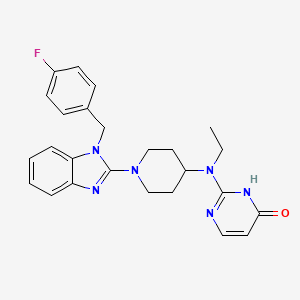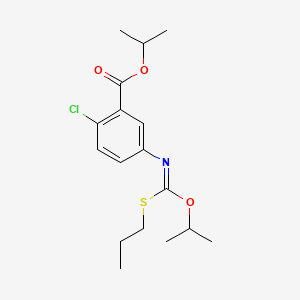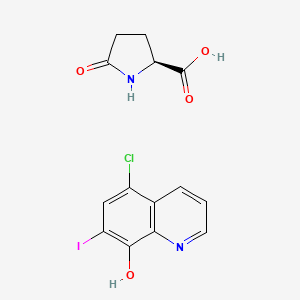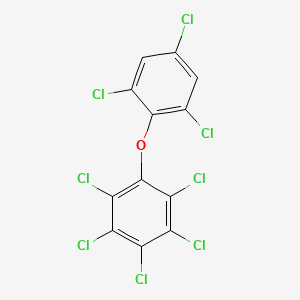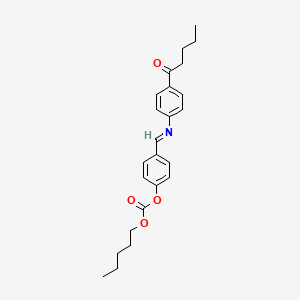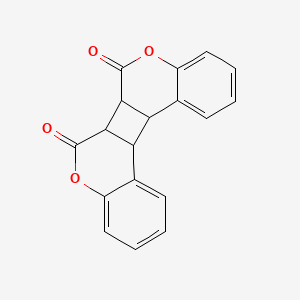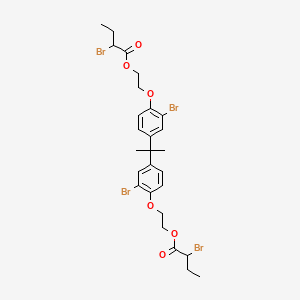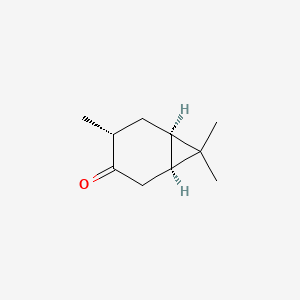
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with hydroxymethylene, isopropyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with formaldehyde and isopropyl alcohol under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the hydroxymethylene group at the 2-position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the context of its application, such as its role in catalysis or drug action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethylene)-3-methylcyclohexan-1-one: Lacks the isopropyl group, resulting in different reactivity and applications.
6-(Isopropyl)-3-methylcyclohexan-1-one: Lacks the hydroxymethylene group, affecting its chemical behavior.
3-Methylcyclohexanone: A simpler structure without the additional functional groups, used as a starting material in various syntheses.
Uniqueness
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one is unique due to the presence of both hydroxymethylene and isopropyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for versatile reactivity and functionality in various chemical and industrial processes.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
50421-83-5 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(2E)-2-(hydroxymethylidene)-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9-5-4-8(3)10(6-12)11(9)13/h6-9,12H,4-5H2,1-3H3/b10-6+ |
InChI-Schlüssel |
YIQAYHQJSPWHMX-UXBLZVDNSA-N |
Isomerische SMILES |
CC\1CCC(C(=O)/C1=C/O)C(C)C |
Kanonische SMILES |
CC1CCC(C(=O)C1=CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


